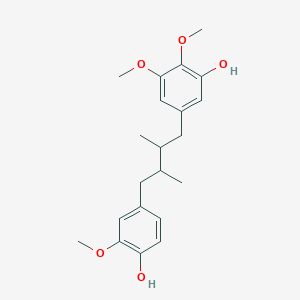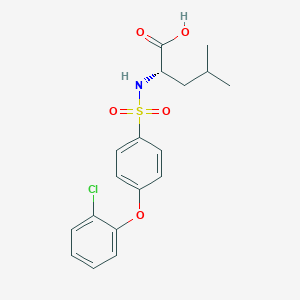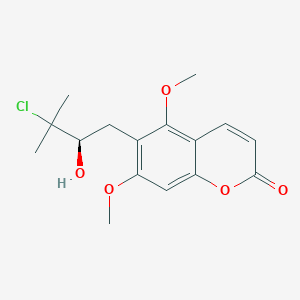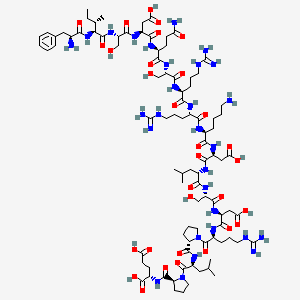
Spexin-2 (53-70), human,mouse,rat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spexin-2 (53-70), human, mouse, rat, also known as NPQ 53-70, is a biologically active peptide derived from the prohormone proNPQ. This peptide is conserved among mammalian species and plays a central role in modulating cardiovascular and renal functions. When administered to rats, Spexin-2 (53-70) has been shown to decrease heart rate and increase urine flow rate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spexin-2 (53-70) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of Spexin-2 (53-70) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed to purify the final product. The peptide is then lyophilized to obtain a stable, dry powder suitable for storage and further use .
Chemical Reactions Analysis
Types of Reactions
Spexin-2 (53-70) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or performic acid can oxidize methionine residues to methionine sulfoxide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds between cysteine residues.
Substitution: Amino acid substitution can be achieved through site-directed mutagenesis during peptide synthesis
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids .
Scientific Research Applications
Spexin-2 (53-70) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating cardiovascular and renal functions, as well as its potential involvement in metabolic processes.
Medicine: Explored as a potential therapeutic agent for conditions such as hypertension and kidney disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
Spexin-2 (53-70) exerts its effects by binding to specific receptors in the cardiovascular and renal systems. It modulates heart rate and urine flow through interactions with G-protein-coupled receptors (GPCRs) and downstream signaling pathways. The peptide’s actions are mediated by its ability to influence ion channels and transporters, leading to changes in cellular activity and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Spexin-1: Another peptide derived from the same prohormone, proNPQ, but with different biological activities.
Neuropeptide Q (NPQ): A related peptide with overlapping functions in the central nervous system and peripheral tissues.
Uniqueness
Spexin-2 (53-70) is unique due to its specific sequence and non-amidated form, which confer distinct biological activities compared to other peptides derived from proNPQ. Its ability to modulate both cardiovascular and renal functions makes it a valuable target for research and therapeutic development .
Properties
Molecular Formula |
C92H151N29O31 |
|---|---|
Molecular Weight |
2159.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C92H151N29O31/c1-7-47(6)71(119-72(134)49(94)38-48-18-9-8-10-19-48)86(148)118-63(44-124)83(145)113-57(39-68(128)129)78(140)108-53(26-28-66(95)125)76(138)116-61(42-122)81(143)107-52(22-14-32-103-91(98)99)74(136)106-51(21-13-31-102-90(96)97)73(135)105-50(20-11-12-30-93)75(137)112-59(41-70(132)133)80(142)111-56(36-45(2)3)77(139)117-62(43-123)82(144)114-58(40-69(130)131)79(141)109-54(23-15-33-104-92(100)101)87(149)120-34-16-25-65(120)85(147)115-60(37-46(4)5)88(150)121-35-17-24-64(121)84(146)110-55(89(151)152)27-29-67(126)127/h8-10,18-19,45-47,49-65,71,122-124H,7,11-17,20-44,93-94H2,1-6H3,(H2,95,125)(H,105,135)(H,106,136)(H,107,143)(H,108,140)(H,109,141)(H,110,146)(H,111,142)(H,112,137)(H,113,145)(H,114,144)(H,115,147)(H,116,138)(H,117,139)(H,118,148)(H,119,134)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,151,152)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-/m0/s1 |
InChI Key |
MGQPHGPBUDHQPC-YAFPEYQZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


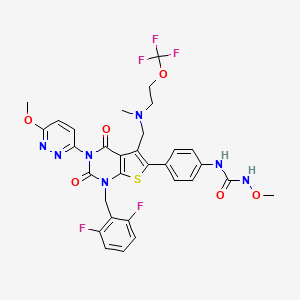
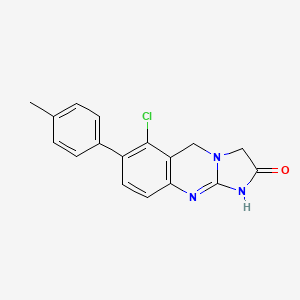

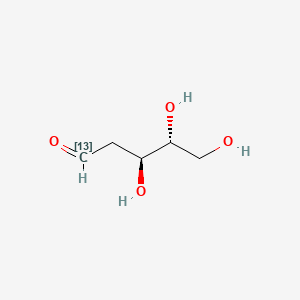
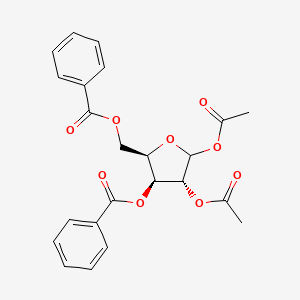

![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)
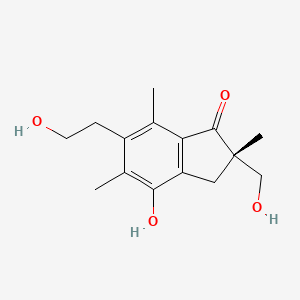
![[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392654.png)
